An In-depth Technical Guide to DBCO-Amine: Structure, Functional Groups, and Applications in Bioconjugation
An In-depth Technical Guide to DBCO-Amine: Structure, Functional Groups, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Amine (DBCO-Amine), a key reagent in the field of bioconjugation and drug development. We will delve into its core structure, the unique functionalities of its constituent groups, and its applications in advanced life science research, with a focus on providing actionable data and detailed experimental protocols.
Core Structure and Functional Groups
DBCO-Amine, also known by synonyms such as ADIBO-Amine or DIBAC-Amine, is a heterobifunctional linker molecule. Its chemical structure is characterized by two primary functional moieties: a dibenzocyclooctyne (DBCO) group and a primary amine (-NH₂) group.
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne integrated into a rigid dibenzo-fused cyclooctane (B165968) ring system. The significant ring strain in the cyclooctyne (B158145) makes it highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for being bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for in vivo and in vitro applications involving living cells.[1]
-
Primary Amine (-NH₂): The terminal primary amine group provides a versatile handle for conjugation to a variety of biomolecules and surfaces. It readily reacts with electrophilic groups such as carboxylic acids (in the presence of activators like EDC), activated esters (e.g., N-hydroxysuccinimide [NHS] esters), and aldehydes to form stable amide or imine bonds, respectively.[2]
The combination of these two functional groups in a single molecule allows for a powerful two-step bioconjugation strategy. First, the amine can be used to attach the DBCO moiety to a molecule of interest. Subsequently, the DBCO group is available for a highly specific and efficient click reaction with an azide-tagged partner.
Quantitative Data Summary
The physical and chemical properties of DBCO-Amine are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Formula | C₁₈H₁₆N₂O | [3][4] |
| Molecular Weight | 276.33 g/mol | [4][5] |
| CAS Number | 1255942-06-3 | [6] |
| Appearance | White to slight yellow or brown solid/powder | [6] |
| Purity | Typically >95% (as determined by HPLC) | [6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile, methanol, and chloroform. Sparingly soluble in ethanol (B145695) and insoluble in water. | [2][3][4][6][7][8] |
| Storage Conditions | -20°C, desiccated. It is recommended to let the vial come to room temperature before opening to avoid moisture condensation. | [2][4][6][7][8] |
| UV Absorbance (DBCO) | ~310 nm | [9][10] |
Experimental Protocols
Detailed methodologies for the two primary reaction types involving DBCO-Amine are provided below. These protocols are general guidelines and may require optimization for specific applications.
Amine Conjugation via NHS Ester Coupling
This protocol describes the conjugation of DBCO-Amine to a protein containing primary amines (e.g., lysine (B10760008) residues) that has been pre-activated with an NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-Amine
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification system
Procedure:
-
Prepare DBCO-Amine Solution: Prepare a fresh stock solution of DBCO-Amine (e.g., 10 mM) in anhydrous DMSO or DMF.[11]
-
Reaction Setup:
-
Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Add a 10- to 40-fold molar excess of the DBCO-Amine stock solution to the protein sample. The final concentration of the organic solvent should be kept low (typically <20%) to maintain protein integrity.[9][11]
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes or overnight at 4°C with gentle mixing.[11]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted DBCO-Amine and byproducts using a spin desalting column or other suitable chromatography method equilibrated with the desired storage buffer.[11]
-
Storage: Store the DBCO-labeled protein at -20°C. Note that the DBCO group may lose reactivity over time.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (from the previous protocol or other synthesis)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide (B81097).
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized and azide-modified molecules in the reaction buffer to the desired concentrations.
-
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-12 hours.[13][15] The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm or by analytical techniques such as SDS-PAGE or mass spectrometry.[10]
-
Purification (if necessary): If one of the reactants was used in excess, the final conjugate can be purified using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the unreacted component.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and experimental workflows involving DBCO-Amine.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. DBCO-amine CAS#: 1255942-06-3 [m.chemicalbook.com]
- 3. DBCO-amine | 1255942-06-3 [chemicalbook.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Dibenzocyclooctyne-amine | C18H16N2O | CID 77078258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DBCO-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. broadpharm.com [broadpharm.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. DBCO-Amine, Bifunctional DBCO-containing Reagents - Jena Bioscience [jenabioscience.com]
- 14. interchim.fr [interchim.fr]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
